4-(3,3,3-Trifluoropropoxy)benzoic acid
Overview
Description
“4-(3,3,3-Trifluoropropoxy)benzoic acid” is a chemical compound1. However, there is limited information available about this specific compound. It’s important to note that it contains a benzoic acid group, which is a common moiety in a variety of chemical compounds with diverse properties2.
Synthesis Analysis
The synthesis of “4-(3,3,3-Trifluoropropoxy)benzoic acid” is not explicitly mentioned in the available resources. However, benzoic acid derivatives can be synthesized through various methods34. For instance, one method involves the reaction of phthalic acid with a catalyst3. Another method involves the reaction of a chlorinated compound with calcium hydroxide5.Molecular Structure Analysis
The molecular structure of “4-(3,3,3-Trifluoropropoxy)benzoic acid” is not explicitly provided in the available resources. However, it’s known that the compound contains a benzoic acid group6. This group consists of a benzene ring attached to a carboxyl group (COOH). The trifluoropropoxy group (C3H6F3O) is likely attached to the benzene ring6.Chemical Reactions Analysis
Specific chemical reactions involving “4-(3,3,3-Trifluoropropoxy)benzoic acid” are not mentioned in the available resources. However, benzoic acid and its derivatives are known to undergo a variety of chemical reactions, including reactions with bases, reducing agents, and oxidizing agents4.Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(3,3,3-Trifluoropropoxy)benzoic acid” are not explicitly provided in the available resources. However, it’s known that the compound has a molecular weight of 234.17 g/mol1. Benzoic acid, a related compound, is known to have a density of 1.27 g/cm^3 at 15°C, a boiling point of 523K, and a melting point of 395K8.Scientific Research Applications
Development of Novel Fluorescence Probes
4-(3,3,3-Trifluoropropoxy)benzoic acid derivatives have been utilized in the development of novel fluorescence probes. These probes are specifically designed to detect highly reactive oxygen species (hROS) such as hydroxyl radicals and reactive intermediates of peroxidase. The unique property of these probes, where they scarcely fluoresce in isolation but produce a strong fluorescent compound upon reaction with hROS, makes them valuable tools in biological and chemical applications, particularly for visualizing reactive species in living cells (Setsukinai et al., 2003).
Inorganic–Organic Hybrid Frameworks
The compound has been used as a structure-directing agent in the preparation of inorganic–organic hybrid frameworks based on polynuclear metal-hydroxyl clusters. These frameworks exhibit unique properties such as strong blue light emission under ultraviolet light and typical paramagnetic behavior, making them interesting for various applications in material science (Yang et al., 2015).
Photophysical Properties of Lanthanide Coordination Compounds
Derivatives of 4-(3,3,3-Trifluoropropoxy)benzoic acid have been employed in synthesizing lanthanide coordination compounds. These compounds, particularly those containing Tb(3+), exhibit bright green luminescence efficiencies and longer excited state lifetimes. The photophysical properties of these compounds make them suitable for applications in fields such as luminescent materials and optoelectronics (Sivakumar et al., 2010).
Liquid Crystalline Phases and Self-Assembly
The compound has shown relevance in the study of liquid crystalline phases and self-assembly processes. Studies have explored how the fluorophobic effect induces the self-assembly of semifluorinated tapered monodendrons into supramolecular columnar dendrimers, exhibiting unique thermotropic hexagonal columnar liquid crystalline phases. This property is crucial for understanding the behavior of liquid crystals and designing new materials for display technologies and other applications (Percec et al., 1996).
Safety And Hazards
The safety and hazards of “4-(3,3,3-Trifluoropropoxy)benzoic acid” are not explicitly mentioned in the available resources. However, benzoic acid, a related compound, is known to cause skin irritation, serious eye damage, and damage to organs through prolonged or repeated exposure if inhaled2.
Future Directions
The future directions of “4-(3,3,3-Trifluoropropoxy)benzoic acid” are not explicitly mentioned in the available resources. However, it’s noted that the compound is intended for research use only1, suggesting that it may be used in future scientific studies.
Please note that the information provided is based on the available resources and may not fully represent the properties of “4-(3,3,3-Trifluoropropoxy)benzoic acid”. For a more accurate and comprehensive analysis, further research and consultation with a chemical expert are recommended.
properties
IUPAC Name |
4-(3,3,3-trifluoropropoxy)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3/c11-10(12,13)5-6-16-8-3-1-7(2-4-8)9(14)15/h1-4H,5-6H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLQDUHNEEBMGQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OCCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,3,3-Trifluoropropoxy)benzoic acid |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.